Cas no 524955-76-8 (4-amino-2-chloro-5-fluorophenol)

4-Amino-2-chloro-5-fluorophenol is a fluorinated phenolic compound featuring both amino and chloro substituents on its aromatic ring. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of electron-withdrawing (fluoro, chloro) and electron-donating (amino) groups enhances its versatility in electrophilic and nucleophilic reactions. Its high purity and stability under controlled conditions ensure consistent performance in coupling reactions, heterocycle formation, and functional group transformations. The compound is particularly useful in the development of active pharmaceutical ingredients (APIs) and specialty chemicals, where precise substitution patterns are critical. Proper handling and storage are recommended due to its sensitivity to light and moisture.
4-amino-2-chloro-5-fluorophenol structure
524955-76-8 structure
Product Name:4-amino-2-chloro-5-fluorophenol
CAS No:524955-76-8
MF:C6H5ClFNO
MW:161.561403989792
MDL:MFCD18970213
CID:937016
PubChem ID:23105215
Update Time:2025-06-09

4-amino-2-chloro-5-fluorophenol Chemical and Physical Properties

Names and Identifiers

    • Phenol, 4-amino-2-chloro-5-fluoro-
    • 4-amino-2-chloro-5-fluoroPhenol
    • G10970
    • DA-21400
    • ZWUMTSUDDKDGNV-UHFFFAOYSA-N
    • 524955-76-8
    • MFCD18970213
    • SCHEMBL4034317
    • NS-01274
    • AKOS016368724
    • EN300-210744
    • 4-amino-2-chloro-5-fluorophenol
    • MDL: MFCD18970213
    • Inchi: 1S/C6H5ClFNO/c7-3-1-5(9)4(8)2-6(3)10/h1-2,10H,9H2
    • InChI Key: ZWUMTSUDDKDGNV-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=C(C(=C1)N)F)O

Computed Properties

  • Exact Mass: 161.0043696g/mol
  • Monoisotopic Mass: 161.0043696g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 124
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 46.2Ų

4-amino-2-chloro-5-fluorophenol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
A605398-10mg
4-amino-2-chloro-5-fluorophenol
524955-76-8
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$ 50.00 2022-06-08
TRC
A605398-50mg
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$ 160.00 2022-06-08
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$ 250.00 2022-06-08
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Enamine
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Additional information on 4-amino-2-chloro-5-fluorophenol

Recent Advances in the Study of 4-amino-2-chloro-5-fluorophenol (CAS: 524955-76-8)

4-amino-2-chloro-5-fluorophenol (CAS: 524955-76-8) is a fluorinated phenolic compound that has garnered significant attention in recent chemical and pharmaceutical research due to its potential as a versatile intermediate in drug synthesis. This research briefing provides an updated overview of the latest scientific findings regarding this compound, focusing on its synthetic applications, pharmacological properties, and emerging roles in medicinal chemistry.

Recent studies have highlighted the compound's importance as a building block for the synthesis of various biologically active molecules. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its utility in constructing novel kinase inhibitors, particularly showing promise in the development of targeted cancer therapies. The electron-withdrawing properties of the fluorine and chlorine substituents, combined with the nucleophilic amino group, make this compound particularly valuable for designing molecules with specific binding characteristics.

In terms of synthetic methodology, researchers at MIT reported in 2024 an improved catalytic system for the selective amination of 4-amino-2-chloro-5-fluorophenol, achieving yields of over 90% while minimizing unwanted side reactions. This advancement addresses previous challenges in the large-scale production of this intermediate, potentially lowering manufacturing costs for derivative pharmaceuticals.

Pharmacological investigations have revealed interesting properties of 4-amino-2-chloro-5-fluorophenol derivatives. A collaborative study between academic and industrial researchers published in Bioorganic & Medicinal Chemistry Letters identified several derivatives showing potent antimicrobial activity against drug-resistant bacterial strains, with MIC values in the low micromolar range. The presence of both halogen atoms appears to contribute significantly to this biological activity through enhanced membrane penetration.

From a safety and toxicology perspective, recent in vitro studies have characterized the metabolic pathways of this compound, identifying the major metabolites formed during hepatic processing. These findings, published in Chemical Research in Toxicology (2023), provide valuable information for the design of safer derivatives and help predict potential drug-drug interactions in clinical applications.

The compound has also found applications beyond traditional pharmaceuticals. A 2024 Nature Communications paper described its use in the development of fluorescent probes for biological imaging, taking advantage of its unique photophysical properties. This represents an exciting expansion of its utility in chemical biology and diagnostic applications.

Looking forward, computational chemistry approaches are being increasingly applied to predict new applications for 4-amino-2-chloro-5-fluorophenol. Machine learning models trained on existing data are helping identify novel structural modifications that could enhance desired biological activities while minimizing toxicity. These in silico methods are expected to accelerate the discovery of new derivatives with therapeutic potential.

In conclusion, 4-amino-2-chloro-5-fluorophenol (CAS: 524955-76-8) continues to be a valuable scaffold in medicinal chemistry, with recent research expanding its applications in drug discovery, chemical biology, and materials science. The compound's versatility and the growing understanding of its structure-activity relationships position it as an important tool for developing next-generation therapeutics and diagnostic agents.

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